Cas no 10605-02-4 (Palmatine chloride)

Palmatine chloride 化学的及び物理的性質
名前と識別子
-
- Palmatine chloride
- 2,3,9,10-TETRAMETHOXYPROTOBERBERINCHLORIDE
- BERBERICINE CHLORIDE
- PALMATINE HYDROCHLORIDE
- Palmatine HCL
- 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride
- Palmatine (chloride)
- PALMATINE CHLORIDE(P) PrintBack
- PALMATINE CHLORIDE(RG)
- GNF-PF-4086
- Palmatine chloride,Palmatine hydrochloride
- Prestwick_374
- Berbinium
- Dibenzo[a,g]quinolizinium,5,6-dihydro-2,3,9,10-tetramethoxychloride
- Fibrauretin chloride
- PalMatin hydrochloride
- Palmatine chloride 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride
- Palmatine chloride, 98%, from Coptis chinensis Franch.
- ZJ6W8881Z8
- 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
- NSC209407
- Palmatine-chloride
- Palmatine chloride /
- (947153-64-2) palmatine chloride
- AKOS015903832
- FT-0689390
- DTXSID40909881
- PALMATINE CHLORIDE [USP-RS]
- NCGC00094871-02
- SR-01000841226-4
- 5,6-Dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium Chloride
- SW196633-2
- HMS1921M10
- NCGC00094871-01
- Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride
- NSC-209407
- SCHEMBL754702
- 3,4,10,11-TETRAMETHOXY-7,8-DIHYDRO-6??-AZATETRAPHEN-6-YLIUM CHLORIDE
- MLS002153886
- berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride
- CCG-38528
- BCP02274
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride
- CHEMBL274189
- HMS3884P15
- BCP9001048
- Fibrauretin
- 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
- NSC 209407
- HMS3651D03
- Palmatine chloride, >=98% (HPLC)
- 10605-02-4
- MFCD00016656
- PALMATINE CHLORIDE [WHO-DD]
- Q27295608
- dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1)
- SPECTRUM1500872
- HMS2096D20
- s2397
- AS-72876
- HY-N0110
- HMS3374O05
- Palmatine Hydrochloride,(S)
- HMS2234K10
- P2138
- Q-100041
- SMR001233237
- SR-01000841226
- HMS1569D20
- UNII-ZJ6W8881Z8
- AC-678
- CS-5237
- DA-66457
- Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1); Berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride (8CI); Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (9CI); Palmatine chloride (6CI,7CI); Fibrauretin
- RLQYRXCUPVKSAW-UHFFFAOYSA-M
- PALMATINECHLORIDE
-
- MDL: MFCD00016656
- インチ: 1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1
- InChIKey: RLQYRXCUPVKSAW-UHFFFAOYSA-M
- ほほえんだ: [Cl-].O(C([H])([H])[H])C1=C(C([H])=C2C(=C1[H])C([H])([H])C([H])([H])[N+]1C([H])=C3C(=C(C([H])=C([H])C3=C([H])C=12)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 387.123736g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 387.123736g/mol
- 単一同位体質量: 387.123736g/mol
- 水素結合トポロジー分子極性表面積: 40.8Ų
- 重原子数: 27
- 複雑さ: 475
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- ぶんしりょう: 387.9
じっけんとくせい
- 色と性状: Yellow powder
- ゆうかいてん: 205℃
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.624
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 32 mg/ml (82.50 mm) h2o5 mg/ml (12.89 mm; need ultrasonic) * "≥" means soluble, but saturation unknown
- PSA: 40.80000
- LogP: 0.38880
- ようかいせい: 使用できません
- じょうきあつ: No data available
Palmatine chloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302+H312+H332
- 警告文: P261-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 20/22-36/38
- セキュリティの説明: 24/45
- ちょぞうじょうけん:4°C, protect from light
Palmatine chloride 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Palmatine chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCH-015-20 mg |
Palmatine chloride |
10605-02-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74831-20mg |
Palmatine (chloride) |
10605-02-4 | 20mg |
¥78.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2718-1 mL * 10 mM (in DMSO) |
Palmatine chloride |
10605-02-4 | 97.90% | 1 mL * 10 mM (in DMSO) |
¥462.00 | 2022-04-26 | |
ChemFaces | CFN99124-20mg |
Palmatine hydrochloride |
10605-02-4 | >=98% | 20mg |
$30 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2718-50 mg |
Palmatine chloride |
10605-02-4 | 97.90% | 50mg |
¥148.00 | 2022-04-26 | |
FUJIFILM | 165-22481-20mg |
Palmatine Chloride |
10605-02-4 | 20mg |
JPY 30600 | 2023-09-15 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1059-1000mg |
Palmatine Chloride |
10605-02-4 | 98% | 1000mg |
$65 | 2023-09-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205788-1 g |
Palmatine chloride, |
10605-02-4 | ≥96% | 1g |
¥572.00 | 2023-07-10 | |
TargetMol Chemicals | T2718-100 mg |
Palmatine chloride |
10605-02-4 | 99.64% | 100MG |
¥ 210 | 2023-07-10 | |
TargetMol Chemicals | T2718-1 mL * 10 mM (in DMSO) |
Palmatine chloride |
10605-02-4 | 99.64% | 1 mL * 10 mM (in DMSO) |
¥ 462 | 2023-09-15 |
Palmatine chloride 関連文献
-
Xiumin Yang,Shujing Liu,Chun Wang,Zhi Wang Anal. Methods 2014 6 8640
-
2. Zeolite based solid-phase extraction coupled with UPLC-Q-TOF-MS for rapid analysis of acetylcholinesterase binders from crude extract of Corydalis yanhusuoYi Tao,Yanhui Jiang,Weidong Li,Baochang Cai RSC Adv. 2016 6 98476
-
Yilin Lu,Qing Huang Anal. Methods 2013 5 3927
-
4. Studies on the syntheses of heterocyclic compounds. Part DLXXVII. An abnormal Hofmann degradation of phenolic berbinium saltsTetsuji Kametani,Makoto Takemura,Keiichiro Fukumoto,Tsunekazu Terui,Atsuto Kozuka J. Chem. Soc. Perkin Trans. 1 1974 2678
-
Yang Zhang,Zhipeng Zhang,Haitao Liu,Bengang Zhang,Yonghong Liao,Zhao Zhang Anal. Methods 2015 7 2041
-
6. Studies on the syntheses of heterocyclic compounds. Part DXCVII. Novel formation of benzo[5,6]cyclohept[1,2,3-ij]isoquinolines from berbinium saltsTetsuji Kametani,Makoto Takemura,Keiichi Takahashi,Mitsuhiro Takeshita,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1975 1012
-
7. Index of subjects, 1974
-
Soumitra Hazra,Maidul Hossain,Gopinatha Suresh Kumar Mol. BioSyst. 2013 9 143
-
Feng Qi,Yi Sun,Moyang Lv,Feng Qin,Wenwu Cao,Liangjia Bi Photochem. Photobiol. Sci. 2019 18 1596
-
Ying Yang,Linnan Li,Na Li,Fan Li,Wenxiang Fan,Yitian He,Zhengtao Wang,Li Yang Analyst 2022 147 3072
Palmatine chlorideに関する追加情報
Professional Introduction to Palmatine Chloride (CAS No. 10605-02-4)
Palmatine chloride, a derivative of the active compound found in the traditional Chinese medicinal herb *Coptis chinensis*, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. With the CAS number 10605-02-4, this chemical entity has garnered considerable attention due to its diverse pharmacological properties and potential applications in modern medicine. This introduction aims to provide a comprehensive overview of palmatine chloride, highlighting its chemical structure, pharmacological effects, recent research findings, and future prospects.
The molecular formula of palmatine chloride is C19H19NO4·HCl, reflecting its complex structure and the presence of a chlorine ion. This compound belongs to the class of isoquinoline alkaloids, which are known for their broad spectrum of biological activities. The structural features of palmatine chloride contribute to its ability to interact with various biological targets, making it a promising candidate for therapeutic intervention.
In recent years, research on palmatine chloride has focused on its potential applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. One of the most notable areas of study has been its neuroprotective properties. Studies have demonstrated that palmatine chloride can protect against oxidative stress and neuroinflammation, which are key mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems has also been explored, suggesting its potential as an adjunct therapy in managing these conditions.
Furthermore, palmatine chloride has shown promise in the treatment of cardiovascular diseases. Research indicates that it can improve endothelial function and reduce oxidative stress in blood vessels, thereby potentially mitigating the risk of atherosclerosis and hypertension. These effects are attributed to its ability to inhibit the activity of enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which play critical roles in vascular homeostasis.
The anti-inflammatory properties of palmatine chloride have also been extensively studied. In preclinical models, it has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism behind this effect appears to involve the modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.
Recent advancements in drug delivery systems have also opened new avenues for utilizing palmatine chloride effectively. Nanotechnology-based delivery platforms have been investigated to enhance the bioavailability and targeted delivery of this compound. For instance, lipid nanoparticles have been shown to improve the solubility and stability of palmatine chloride, allowing for more efficient absorption and distribution within the body.
The clinical development of palmatine chloride is still in its early stages, but preliminary results from phase II trials are encouraging. These trials have focused on its efficacy in treating neurological disorders, with some studies reporting significant improvements in cognitive function and reduced symptom severity. However, larger-scale clinical trials are needed to confirm these findings and establish optimal dosing regimens.
The future direction of research on palmatine chloride is likely to include exploring its potential synergistic effects when combined with other therapeutic agents. Combination therapies have become increasingly popular in treating complex diseases, and palmatine chloride may offer a valuable addition to existing treatment protocols. Additionally, investigating its mechanisms of action at a molecular level will provide deeper insights into how it interacts with biological targets and could lead to the development of more refined derivatives with enhanced therapeutic profiles.
In conclusion, palmatine chloride (CAS No. 10605-02-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its diverse pharmacological effects, coupled with recent advancements in drug delivery systems, make it an attractive candidate for treating various diseases. As research continues to uncover new therapeutic possibilities, palmatine chloride is poised to play an important role in future medical treatments.
10605-02-4 (Palmatine chloride) 関連製品
- 3621-38-3(Jatrorrhizine)
- 316-41-6(Berberine Sulfate)
- 2086-83-1(Berberine)
- 30462-71-6(Isocoptisine sulfate)
- 162854-37-7(2,3,9,10-Tetrahydroxyberberine)
- 15401-69-1(Berberrubine chloride)
- 13005-09-9(Dehydrocorydaline nitrate)
- 163769-88-8(YM-90709)
- 633-66-9(Berberine sulfate)
- 62663-26-7(5,6-Dimethoxy-2-phenylindole)

